molecular formula C6H9N2NaO4 B13547494 Sodium5-(carbamoylamino)-5-oxopentanoate

Sodium5-(carbamoylamino)-5-oxopentanoate

Cat. No.: B13547494
M. Wt: 196.14 g/mol
InChI Key: NOPPGNOOAOLXHZ-UHFFFAOYSA-M
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Description

Sodium 5-(carbamoylamino)-5-oxopentanoate is a sodium salt derivative of 5-oxopentanoic acid, featuring a carbamoylamino (-NH-C(O)-NH₂) group at the fifth carbon position. This compound is hypothesized to play a role in bacterial arginine biosynthesis pathways, as suggested by its structural similarity to metabolites like 5-(carbamoylamino)-2-hydroxypentanoic acid observed in E. coli Nissle strains . Its sodium counterion enhances water solubility, making it suitable for biological and pharmaceutical applications.

Properties

Molecular Formula

C6H9N2NaO4

Molecular Weight

196.14 g/mol

IUPAC Name

sodium;5-(carbamoylamino)-5-oxopentanoate

InChI

InChI=1S/C6H10N2O4.Na/c7-6(12)8-4(9)2-1-3-5(10)11;/h1-3H2,(H,10,11)(H3,7,8,9,12);/q;+1/p-1

InChI Key

NOPPGNOOAOLXHZ-UHFFFAOYSA-M

Canonical SMILES

C(CC(=O)NC(=O)N)CC(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium5-(carbamoylamino)-5-oxopentanoate typically involves the reaction of 5-oxopentanoic acid with carbamoylamine in the presence of a sodium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

5-oxopentanoic acid+carbamoylamine+sodium baseThis compound\text{5-oxopentanoic acid} + \text{carbamoylamine} + \text{sodium base} \rightarrow \text{this compound} 5-oxopentanoic acid+carbamoylamine+sodium base→this compound

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents, controlled temperature, and pressure to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Sodium5-(carbamoylamino)-5-oxopentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The carbamoylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Sodium5-(carbamoylamino)-5-oxopentanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of metabolic disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Sodium5-(carbamoylamino)-5-oxopentanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Compounds Analyzed :

5-Amino-2-oxopentanoate (C₅H₉NO₃) Structure: Oxo group at position 2 and amino group at position 3. Properties: Lower molecular weight (131.13 Da) and neutral charge. Role: Intermediate in microbial lysine and arginine metabolism .

5-(4-Fluorophenyl)-5-oxopentanoic Acid (C₁₁H₁₁FO₃) Structure: Aromatic fluorophenyl substituent at position 4. Properties: Increased lipophilicity (logP ~2.1) due to the fluorine atom; CAS 149437-76-3 .

Triethylammonium 5-(Cyclohexylamino)-5-oxopentanoate Structure: Cyclohexylamino group replaces carbamoylamino; triethylammonium counterion. Applications: Demonstrated corrosion inhibition for mild steel in acidic environments .

(S)-4-Amino-5-(((S)-1-carboxy-2-(1H-indol-3-yl)ethyl)amino)-5-oxopentanoic Acid Structure: Complex indole-containing side chain. Role: Potential bioactive molecule with enzyme-targeting capabilities .

Ethyl 5-(2-Naphthyl)-5-oxopentanoate Structure: Esterified ethyl group and naphthyl substituent. Properties: Reduced solubility in water; used in synthetic organic chemistry .

Comparative Analysis Table

Compound Name Molecular Formula Key Substituents Molecular Weight (Da) Solubility Applications/Notes
Sodium 5-(carbamoylamino)-5-oxopentanoate C₆H₉N₂O₅Na Carbamoylamino, sodium ion ~212.1 High (aqueous) Metabolic studies, bacterial systems
5-Amino-2-oxopentanoate C₅H₉NO₃ Amino, oxo (position 2) 131.13 Moderate Microbial arginine/lysine pathways
5-(4-Fluorophenyl)-5-oxopentanoic Acid C₁₁H₁₁FO₃ Fluorophenyl 210.2 Low Pharmaceutical intermediates
Triethylammonium 5-(cyclohexylamino)-5-oxopentanoate C₁₅H₂₉N₂O₃⁺ Cyclohexylamino, triethylammonium ~309.4 Moderate (polar solvents) Corrosion inhibition
Ethyl 5-(2-naphthyl)-5-oxopentanoate C₁₈H₂₀O₃ Ethyl ester, naphthyl 284.3 Low (organic) Synthetic building block

Key Differences and Implications

Substituent Effects: Carbamoylamino Group: Enhances hydrogen-bonding capacity, favoring interactions in biological systems (e.g., enzyme binding) . Aromatic Groups (e.g., fluorophenyl, naphthyl): Increase lipophilicity, making compounds suitable for membrane penetration or organic-phase reactions . Counterions: Sodium vs. triethylammonium alters solubility; sodium salts are preferred in aqueous systems, while ammonium salts may stabilize intermediates in synthesis .

Biological Activity: The indole-containing derivative () and benzimidazole analog () exhibit structural complexity that may target specific enzymes or receptors, unlike the simpler sodium salt. 5-Chloro-4-oxopentanoic acid () shows how positional isomerism (oxo at C4 vs. C5) and halogenation can redirect metabolic fates or reactivity.

Synthetic Utility: Ethyl esters () serve as protected intermediates for further functionalization, whereas free acids (e.g., 5-amino-2-oxopentanoate) are direct metabolic participants .

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